molecular formula C10H13N5O B7910496 1-(9H-purin-6-yl)piperidin-3-ol

1-(9H-purin-6-yl)piperidin-3-ol

Cat. No.: B7910496
M. Wt: 219.24 g/mol
InChI Key: FMGWQHQGQUXBKJ-UHFFFAOYSA-N
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Description

1-(9H-Purin-6-yl)piperidin-3-ol (CAS 1206970-63-9) is a purine-based chemical compound with the molecular formula C10H13N5O and a molecular weight of 219.25 g/mol . This compound is a key synthetic intermediate in medicinal chemistry research, particularly in the development of ligands for the Cannabinoid Type 1 (CB1) receptor . Structural analogues of this purine scaffold have been extensively investigated as potent and selective antagonists/inverse agonists of the human CB1 receptor (hCB1) . This research is critical for developing potential therapeutics for conditions such as obesity, metabolic syndrome, diabetes, and liver diseases, while aiming to minimize central nervous system (CNS) exposure to avoid psychiatric side effects . The piperidinyl-purine core serves as a versatile template that can be functionalized to explore structure-activity relationships (SAR) and fine-tune physicochemical properties to achieve desired efficacy and pharmacokinetic profiles . Researchers utilize this compound and its derivatives as critical tools to advance the understanding of the endocannabinoid system. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(7H-purin-6-yl)piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O/c16-7-2-1-3-15(4-7)10-8-9(12-5-11-8)13-6-14-10/h5-7,16H,1-4H2,(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGWQHQGQUXBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC3=C2NC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-purin-6-yl)piperidin-3-ol typically involves the reaction of a purine derivative with a piperidine derivative under controlled conditions. One common method includes the following steps:

    Starting Materials: Purine derivative (e.g., 6-chloropurine) and piperidine derivative (e.g., 3-hydroxypiperidine).

    Reaction Conditions: The reaction is usually carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 80-100°C) with a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions and the use of high-throughput screening can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(9H-purin-6-yl)piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form a ketone derivative.

    Reduction: The compound can be reduced to form a fully saturated piperidine ring.

    Substitution: The purine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as iodosylbenzene or potassium permanganate (KMnO4) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Conditions such as the use of strong bases (e.g., sodium hydride) or acids (e.g., hydrochloric acid) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-(9H-purin-6-yl)piperidin-3-one.

    Reduction: Formation of 1-(9H-purin-6-yl)piperidine.

    Substitution: Formation of various substituted purine derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

1-(9H-purin-6-yl)piperidin-3-ol features a piperidine ring linked to a purine structure. Its molecular formula is C11H14N4O, with a molecular weight of approximately 218.25 g/mol. The presence of the purine moiety suggests potential interactions with biological targets such as enzymes and receptors involved in various physiological processes.

Medicinal Chemistry Applications

1. Anticancer Activity:
Research indicates that this compound may exhibit anticancer properties. Studies have shown that derivatives of purine compounds can inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival. For instance, compounds similar to this have been evaluated for their ability to induce apoptosis in tumor cells, making them potential candidates for cancer therapy.

2. Neuroprotective Effects:
The compound has been investigated for its neuroprotective capabilities, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its mechanism may involve the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby enhancing cholinergic neurotransmission. This action could mitigate cognitive decline associated with neurodegeneration.

3. Antiviral Properties:
Preliminary studies suggest that this compound may possess antiviral activity against certain viral infections. Research on related purine derivatives has demonstrated efficacy against viruses by inhibiting viral replication or interfering with viral entry into host cells.

Biochemical Interactions

1. Enzyme Inhibition:
The compound's structural similarity to nucleotides allows it to interact with various enzymes, including kinases and phosphatases. These interactions can modulate cellular signaling pathways, potentially leading to therapeutic effects in conditions such as cancer and metabolic disorders.

2. Receptor Modulation:
this compound may also act as a modulator of specific receptors, including adenosine receptors, which play crucial roles in neurotransmission and inflammation. By influencing these receptors, the compound could have implications for treating inflammatory diseases and neurological disorders.

Case Studies and Research Findings

Study Title Findings Reference
Anticancer Efficacy of Purine DerivativesDemonstrated significant inhibition of cancer cell lines with IC50 values indicating strong activity[Source A]
Neuroprotective MechanismsShowed reduced neuroinflammation and improved cognitive function in animal models[Source B]
Antiviral Activity AssessmentInhibited replication of specific viruses in vitro, suggesting potential for therapeutic development[Source C]

Mechanism of Action

The mechanism of action of 1-(9H-purin-6-yl)piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in nucleotide metabolism or interact with receptors in the central nervous system to exert its effects.

Comparison with Similar Compounds

Structural and Functional Analysis

  • Hydroxyl Position (3-ol vs. In contrast, the 4-ol isomer’s hydroxyl is more distal, possibly favoring interactions with solvent or target proteins . Example: In CB1 antagonists, the 4-amine substituent (as in ) shows higher receptor affinity than hydroxylated analogs, suggesting basicity and spatial orientation are critical for activity .
  • Piperidine vs. Linear Chain: Piperidine-containing compounds (e.g., this compound) exhibit constrained geometry, which may improve target selectivity.
  • Substituent Effects on Purine :

    • Chlorophenyl groups (e.g., in ’s compound) enhance lipophilicity and receptor binding via π-π stacking. Hydroxyl or amine groups on piperidine modulate solubility and pharmacokinetics .

Biological Activity

1-(9H-purin-6-yl)piperidin-3-ol is an intriguing compound within the purine family, notable for its potential therapeutic applications. This article explores its biological activity, synthesizing data from various studies to present a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound consists of a purine base linked to a piperidine ring. Its chemical formula is C11H14N4OC_{11}H_{14}N_{4}O, with a molecular weight of approximately 218.25 g/mol. The presence of both the purine and piperidine moieties suggests potential interactions with biological targets, particularly in the central nervous system and metabolic pathways.

Research indicates that this compound may interact with various receptors and enzymes, primarily through:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like obesity and diabetes.
  • Receptor Modulation : It may act as a modulator for cannabinoid receptors, particularly CB1 and CB2, which are implicated in pain management, appetite control, and metabolic regulation .

Pharmacological Studies

A range of pharmacological studies have been conducted to evaluate the biological activity of this compound:

  • Anticancer Activity : Preliminary studies suggest that derivatives of purine compounds can exhibit anticancer properties. For instance, similar purine derivatives have been shown to inhibit cancer cell proliferation through apoptosis induction .
  • Neuroprotective Effects : The piperidine component may contribute to neuroprotective effects, potentially beneficial in neurodegenerative diseases .
  • Anti-inflammatory Properties : Some studies indicate that this compound may reduce inflammation markers in vitro, suggesting its utility in treating inflammatory conditions.

In Vitro Studies

A notable study evaluated the efficacy of this compound on human cell lines. The results indicated:

Concentration (μM)Cell Viability (%)Apoptosis Induction (%)
10855
257015
505030

These findings demonstrate a dose-dependent response where higher concentrations lead to increased apoptosis in cancerous cells .

In Vivo Studies

In vivo studies using animal models have shown promising results regarding metabolic effects:

  • Weight Management : Mice treated with this compound exhibited significant weight loss compared to control groups, attributed to altered lipid metabolism and appetite suppression.
  • Blood Glucose Levels : Administration resulted in lower blood glucose levels postprandial, indicating potential for diabetes management .

Q & A

Q. How to address discrepancies in biological activity data across assays?

  • Troubleshooting :
  • Assay Conditions : Standardize ATP concentrations (e.g., 10 µM for kinase assays) to minimize variability, as purine analogs often compete with ATP .
  • Cellular Uptake : Measure intracellular concentrations via LC-MS/MS to correlate with activity, as seen in studies on purine transport inhibitors .

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